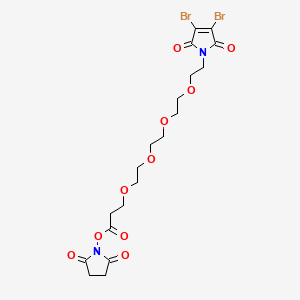
3,4-Dibromo-Mal-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-Mal-PEG4-NHS ester is a site-specific maleimide polyethylene glycol (PEG) linker containing a dibromomaleimide group. The NHS ester is reactive with amine-containing moieties, allowing for the formation of stable amide bonds. The dibromomaleimide group provides two points of substitution due to the presence of two bromine atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-Mal-PEG4-NHS ester typically involves the reaction of maleimide with PEG4 and subsequent bromination to introduce the dibromomaleimide group. The final step involves the reaction with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and stored under specific conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-Mal-PEG4-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms are replaced by other nucleophiles.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in organic solvents like DMSO or DMF.
Amide Bond Formation: The reaction with primary amines is usually performed in aqueous or organic solvents under mild conditions
Major Products Formed
Substitution Reactions: The major products are dibromomaleimide derivatives where the bromine atoms are replaced by other functional groups.
Amide Bond Formation: The major product is a stable amide bond formed between the NHS ester and the primary amine
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-Mal-PEG4-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-Mal-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The dibromomaleimide group allows for dual substitution, providing versatility in conjugation reactions. The PEG spacer increases solubility and reduces steric hindrance, enhancing the efficiency of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-Mal-PEG2-Amine TFA salt: A PEG linker with a shorter PEG chain and a primary amine group.
3,4-Dibromo-Mal-PEG4-Amine: Similar structure but with an amine group instead of an NHS ester.
3,4-Dibromo-Mal-PEG8-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group.
Uniqueness
3,4-Dibromo-Mal-PEG4-NHS ester is unique due to its combination of a dibromomaleimide group and an NHS ester, providing dual points of substitution and reactivity with primary amines. This makes it highly versatile for various conjugation and labeling applications .
Eigenschaften
Molekularformel |
C19H24Br2N2O10 |
|---|---|
Molekulargewicht |
600.2 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H24Br2N2O10/c20-16-17(21)19(28)22(18(16)27)4-6-30-8-10-32-12-11-31-9-7-29-5-3-15(26)33-23-13(24)1-2-14(23)25/h1-12H2 |
InChI-Schlüssel |
VLOKHMWPRRYQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C(=C(C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


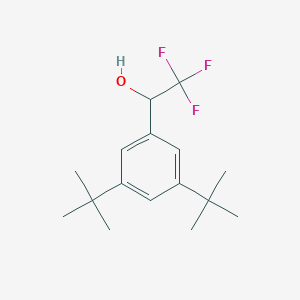

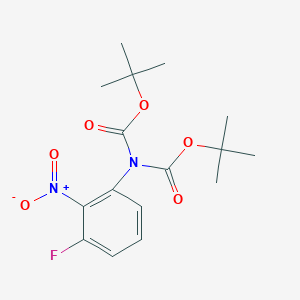
![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)

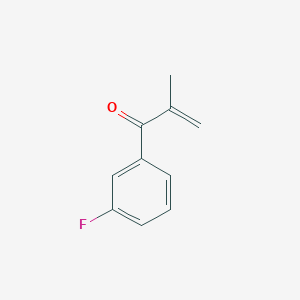
![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

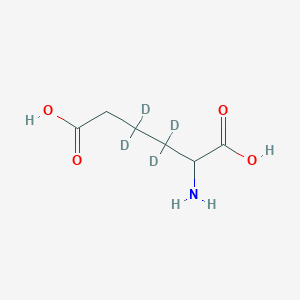
![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
